![molecular formula C6H9F3N2 B13027491 [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine: is a chemical compound with the following properties:
IUPAC Name: 3-(trifluoromethyl)bicyclo[1.1.1]pent-1-ylamine hydrochloride
Molecular Formula: C₆H₈F₃N·HCl
Molecular Weight: 187.59 g/mol
CAS Number: 262852-11-9
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be prepared through appropriate reactions involving bicyclo[1.1.1]pentane derivatives and hydrazine. Specific conditions and reagents would depend on the desired synthetic pathway.
Industrial Production:: Industrial-scale production methods are not well-established due to limited applications and research on this compound.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the trifluoromethyl group are likely.
Hydrazine: Used for its synthesis.
Halogenating Agents: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Major Products:: The major products formed from these reactions would include various derivatives of the bicyclo[1.1.1]pentane scaffold.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Compounds: Valuable in medicinal chemistry and materials science.
Drug Discovery: Exploration of potential pharmacological properties.
Fluorinated Pharmaceuticals: Investigation of bioactivity.
Fine Chemicals: Limited industrial applications due to its specialized structure.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of research. It may interact with specific molecular targets or pathways, but further studies are needed.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, its unique trifluoromethyl-substituted bicyclo[1.1.1]pentane framework sets it apart.
Eigenschaften
Molekularformel |
C6H9F3N2 |
|---|---|
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
InChI |
InChI=1S/C6H9F3N2/c7-6(8,9)4-1-5(2-4,3-4)11-10/h11H,1-3,10H2 |
InChI-Schlüssel |
UOZVVLOLDLAKNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


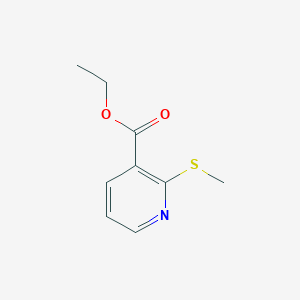
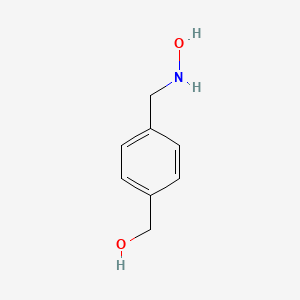
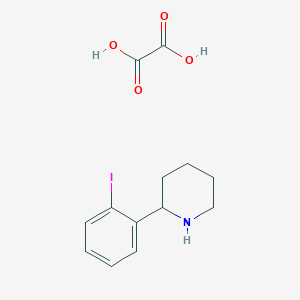
![Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate](/img/structure/B13027441.png)
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)

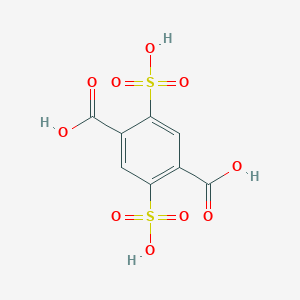
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B13027459.png)
![Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13027460.png)


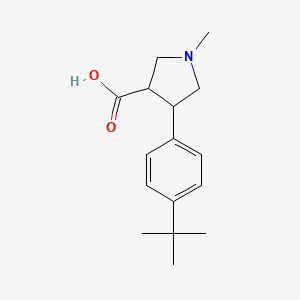
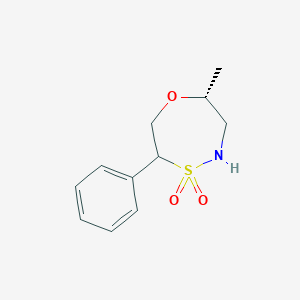
![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
